6-Cyclopropyl-3-fluoroanisole is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It belongs to the class of aromatic compounds, specifically a substituted anisole, which features a cyclopropyl group and a fluorine atom on the aromatic ring. This compound is of particular relevance due to its potential applications in pharmaceuticals, particularly as a serotonin receptor modulator, which may aid in treating various central nervous system disorders.
The compound is classified under the International Patent Classification (IPC) codes C07D 471/16 and A61K 31/437, indicating its relevance in organic chemistry and medicinal applications. It has been documented in various patent filings and scientific literature as a compound of interest for its biological activity and synthetic utility .
The synthesis of 6-Cyclopropyl-3-fluoroanisole can be accomplished through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst, allowing for the formation of carbon-carbon bonds under mild conditions. Another method includes the direct fluorination of anisole derivatives using fluorinating agents .
The molecular formula of 6-Cyclopropyl-3-fluoroanisole is , with a molecular weight of approximately 168.2 g/mol. The structure features:
COC1=CC=C(C=C1)F
InChI=1S/C10H11F/c1-12-10-5-4-9(11)8-3-2-7(10)6-8/h4-6H,2-3H2,1H3
6-Cyclopropyl-3-fluoroanisole can undergo various chemical reactions, including:
Common reagents used in these reactions include:
These reactions typically require controlled temperatures and specific solvents to optimize yields.
The mechanism of action for 6-Cyclopropyl-3-fluoroanisole primarily involves its interaction with serotonin receptors. As a potential serotonin agonist or antagonist, it may modulate neurotransmitter activity, influencing conditions such as anxiety, depression, and other central nervous system disorders. The precise pathways include binding affinity studies and receptor activation profiles that elucidate its pharmacological effects .
Relevant data indicate that its reactivity profile is consistent with other fluorinated aromatic compounds, exhibiting unique characteristics due to the presence of both cyclopropyl and fluoro substituents.
6-Cyclopropyl-3-fluoroanisole has several scientific uses:
The strategic incorporation of fluorinated cyclopropane motifs represents a transformative approach in designing bioactive compounds and advanced materials. The cyclopropane-fluorine synergy creates unique electronic and steric profiles that profoundly influence molecular properties. Systematic studies reveal that fluorination of cyclopropyl groups induces distinct lipophilicity modulation patterns compared to isopropyl or linear chain fluorination. According to experimental measurements via 19F NMR-based methods, β-fluorination of cyclopropylmethanol (E2) reduces logP by approximately 0.25 units—less pronounced than the 0.4 logP decrease observed in β-fluorinated isopropyl analogs but sufficient for significant bioavailability optimization [2]. This controlled lipophilicity shift enables precise membrane permeability tuning critical for blood-brain barrier penetration in neurotherapeutics.
Table 1: Lipophilicity Modulation by Fluorination in Key Scaffolds
Scaffold Type | Representative Compound | logP/LogD | Fluorination Effect vs. Non-fluorinated |
---|---|---|---|
Cyclopropylmethanol | E1 (Non-fluorinated) | 0.24 (calc) | Reference |
Cyclopropylmethanol | E2 (β-monofluoro) | -0.01 | ΔlogP = -0.25 |
Isobutanol | D1 (Non-fluorinated) | ~0.91 (NMR-derived) | Reference |
Isobutanol | D2 (β-monofluoro) | ~0.51 | ΔlogP = -0.40 |
3-Oxetanylmethanol | F1 (Non-fluorinated) | -0.80 (calc) | Reference |
3-Oxetanylmethanol | F2 (β-monofluoro) | -0.60 | ΔlogP = +0.20 |
The stereoelectronic influence of fluorinated cyclopropanes extends beyond lipophilicity. The cyclopropyl group’s bent bonds create substantial ring strain (27 kcal/mol), while fluorination introduces strong C–F dipole moments that alter electron distribution. When vicinal fluorination adopts cis-configuration (as in B2), molecular polarity increases dramatically, reducing logP by 0.8 units versus non-fluorinated analogs [2]. This directional polarity enables precise bioisosteric replacement—particularly valuable in serotonin receptor agonists where minor structural changes significantly impact 5-HT2C/5-HT2B selectivity. Additionally, fluorinated cyclopropanes exhibit enhanced metabolic stability by blocking oxidative pathways at benzylic positions, a feature exploited in CNS-targeted therapeutics requiring prolonged exposure [3] [6].
The evolution of fluorinated cyclopropanes reflects decades of medicinal chemistry optimization. Early work focused on simple cyclopropane substitutions, but the strategic integration of fluorine began with systematic comparisons of lipophilicity trends in the 1990s–2000s. Researchers discovered that fluorination of cyclopropyl groups produced smaller logP reductions than analogous isopropyl modifications (ΔlogP = -0.25 vs. -0.40) [2], challenging conventional bioisosteric assumptions. This revelation spurred investigations into electronic hybrid effects, revealing that the high s-character of cyclopropyl C–C bonds amplified fluorine’s electron-withdrawing properties, enabling pKa modulation of adjacent functional groups.
Table 2: Evolution of Fluorinated Cyclopropane Derivatives in Drug Discovery
Generation | Key Structural Features | Target Profile | Therapeutic Application |
---|---|---|---|
First-Generation | 2-Phenylcyclopropylmethylamine | 5-HT2C EC50 = 5.2 nM; 7-fold 2B/2C selectivity | CNS disorders |
Fluorinated Phenyl Ring | 3-Fluoro substitution | Improved selectivity (Δ >10-fold vs non-fluorinated) | Obesity, schizophrenia |
Fluorinated Cyclopropane | (+)-21b (3-Me-Ph, trans-fluorocyclopropane) | 5-HT2C EC50 = 8.0 nM; no 5-HT2B agonism | Antipsychotic candidate |
Difluorinated | Compound 24 (gem-difluoro) | EC50 >4 µM (inactive) | N/A |
The breakthrough application emerged in serotonin receptor modulators, where fluorinated cyclopropanes resolved critical selectivity challenges. Researchers synthesized chiral fluorinated cyclopropylmethylamines via transition metal-catalyzed [2+1] cycloadditions of aromatic vinyl fluorides [3] [6]. Compound (+)-21b—featuring a trans-fluorinated cyclopropane and 3-methylphenyl group—achieved 8 nM potency at 5-HT2C receptors with undetectable 5-HT2B agonism and 20-fold selectivity over 5-HT2A [3] [8]. This exemplifies the conformational control imparted by fluorinated cyclopropanes: the fluorine atom’s gauche effect restricted ring puckering, locking the molecule into a bioactive conformation incompatible with off-target receptors. Crucially, gem-difluorinated analogs (e.g., 24) showed complete loss of activity due to excessive steric bulk and altered electronics [6], demonstrating the precision required in fluorination patterns.
6-Cyclopropyl-3-fluoroanisole embodies this design philosophy, integrating methoxy group flexibility with fluorocyclopropane’s rigidity. Computational models predict its cLogP at ~2.68–2.91 [5], positioning it ideally for CNS permeability. The orthogonal dipoles created by the anisolic oxygen and cyclopropyl C–F bonds enable unique binding interactions unavailable to non-fluorinated analogs like 3-cyclopropyl-4-fluoroanisole [4].
Table 3: Predicted Physicochemical Properties of 6-Cyclopropyl-3-fluoroanisole
Property | Prediction Method | Value | Interpretation |
---|---|---|---|
logP | iLOGP | 2.17 | Moderate lipophilicity |
XLOGP3 | 2.61 | ||
Consensus | 2.68 | ||
Solubility (mg/mL) | ESOL | 0.223 | Moderate aqueous solubility |
TPSA | Topological | 9.23 Ų | Low polar surface area |
BBB Permeation | BOILED-Egg | Yes | High CNS penetration potential |
The compound’s synthetic versatility enables diverse applications: the methoxy group undergoes demethylation for phenol diversification, while the electron-deficient ring facilitates regioselective metalation at C4/C5 positions. These properties—combined with fluorocyclopropane’s metabolic stability—position 6-Cyclopropyl-3-fluoroanisole as a privileged intermediate for PET tracer development and covalent inhibitor design, continuing the legacy of fluorinated cyclopropanes in solving medicinal chemistry challenges [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7